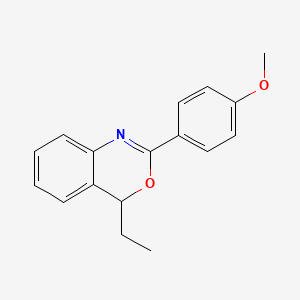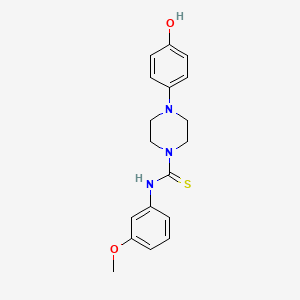
4-ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethyl-4H-3,1-benzoxazin-2-yl)phenyl methyl ether is a complex organic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4H-3,1-benzoxazin-2-yl)phenyl methyl ether typically involves the reaction of anthranilic acid derivatives with acyl or aroyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-4H-3,1-benzoxazin-2-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Ethyl-4H-3,1-benzoxazin-2-yl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-4H-3,1-benzoxazin-2-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s benzoxazine ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
2-Methyl-4H-3,1-benzoxazin-4-one: Exhibits antifungal properties.
Uniqueness
4-(4-Ethyl-4H-3,1-benzoxazin-2-yl)phenyl methyl ether stands out due to its unique structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine |
InChI |
InChI=1S/C17H17NO2/c1-3-16-14-6-4-5-7-15(14)18-17(20-16)12-8-10-13(19-2)11-9-12/h4-11,16H,3H2,1-2H3 |
InChI Key |
ARPZULYVQTYRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide](/img/structure/B11080648.png)
![7-[2-Hydroxy-3-(piperidin-2-ylideneamino)-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11080654.png)
![4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11080661.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11080672.png)

![3-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11080678.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11080681.png)
![5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B11080688.png)
![1-(2,4-dichlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11080702.png)
![ethyl 5-phenyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11080708.png)
![1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11080717.png)
![(2Z)-3-benzyl-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080718.png)
![N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide](/img/structure/B11080721.png)
